Linalool

Descripción general

Descripción

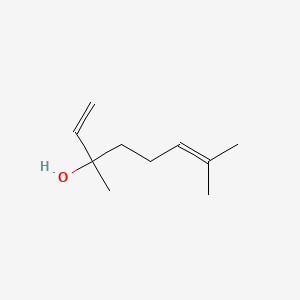

Linalool, también conocido como 3,7-dimetil-octa-1,6-dien-3-ol, es un alcohol terpénico que se encuentra naturalmente en muchas flores y plantas especiadas. Es un monoterpenoide acíclico y es ampliamente reconocido por su agradable aroma floral con un toque de picante. This compound es un aceite incoloro y es un componente principal de los aceites esenciales de más de 200 especies de plantas, incluyendo lavanda, menta, canela y cilantro . Tiene múltiples aplicaciones comerciales, principalmente en las industrias de fragancias y sabores, así como en aromaterapia y como ingrediente en varios productos para la salud y la belleza .

Aplicaciones Científicas De Investigación

Linalool tiene una amplia gama de aplicaciones de investigación científica en varios campos:

Química:

- Se utiliza como precursor en la síntesis de otros compuestos químicos.

- Se estudia por sus propiedades quirales y formas enantioméricas.

Biología:

- Se investiga su función en los mecanismos de defensa de las plantas y como atrayente para los polinizadores.

Medicina:

- Exhibe propiedades sedantes, ansiolíticas, analgésicas, anticonvulsivas, antiinflamatorias y anestésicas locales .

- Se estudia por sus posibles efectos anticancerígenos, cardioprotectores y neuroprotectores .

Industria:

- Se utiliza ampliamente en las industrias de fragancias y sabores.

- Se emplea como agente antimicrobiano en la conservación de alimentos y como aditivo en productos domésticos .

Mecanismo De Acción

Linalool ejerce sus efectos a través de varios mecanismos:

Actividad Antimicrobiana:

- Altera la estructura de la membrana celular de los microorganismos, lo que lleva a la fuga del contenido citoplasmático y la muerte celular .

- Inhibe las funciones metabólicas y la síntesis de energía en las bacterias al afectar las actividades enzimáticas y la respiración celular .

Efectos Sedantes y Ansiolíticos:

- Modula la actividad de los neurotransmisores como el ácido gamma-aminobutírico (GABA) en el sistema nervioso central, lo que lleva a efectos calmantes y relajantes .

Efectos Antiinflamatorios y Anticancerígenos:

- Reduce la inflamación al inhibir la producción de citocinas proinflamatorias.

- Induce la apoptosis en las células cancerosas a través de mecanismos de estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

Linalool is biosynthesized as a result of respective this compound synthase and nerolidol synthase, or a single this compound/nerolidol synthase . It interacts with enzymes such as this compound/nerolidol synthase (PamTps1) from Plectranthus amboinicus . The biochemical properties of PamTps1 were analyzed, and its 3D homology model with the docking positions of its substrates, geranyl pyrophosphate (C10) and farnesyl pyrophosphate (C15) in the active site were constructed .

Cellular Effects

This compound has been reported to have various pharmacological activities like anti-cholesterol, antibacterial, sedative, anxiolytic, anticonvulsant, anesthetic, analgesic, anti-inflammatory, antioxidant, and antimicrobial . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The dual substrates use by PamTps1 was hypothesized to be possible due to the architecture and residues lining the catalytic site that can accommodate larger substrate (FPP) as demonstrated by the protein modeling and docking analysis .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway, where the precursors are converted into structurally diverse terpenoids by the family of terpene synthases (TPSs) .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Linalool puede sintetizarse mediante varios métodos. Un enfoque común implica la hidrogenación catalítica selectiva del dehidrothis compound utilizando catalizadores como paladio, rodio, platino o níquel, a menudo soportados en portadores como óxido de aluminio o carbonato de calcio . El proceso puede modificarse aún más con elementos como plomo, bismuto, manganeso y compuestos como piridina, quinolina y azufre.

Métodos de Producción Industrial: La producción industrial de this compound generalmente implica la extracción de los aceites esenciales de plantas como la lavanda y el cilantro. El proceso de extracción incluye la destilación al vapor, donde el material vegetal se somete a vapor, lo que hace que los aceites esenciales se evaporen. El vapor luego se condensa y se recolecta, obteniendo this compound junto con otros componentes del aceite esencial .

Análisis De Reacciones Químicas

Tipos de Reacciones: Linalool experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: this compound puede oxidarse para producir óxido de this compound, que existe en formas tanto furanoides como piranoides.

Reducción: this compound puede reducirse para producir tetrahidrothis compound utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Productos Principales:

Óxido de this compound: Formado a través de la oxidación, existe en isómeros cis y trans.

Tetrahidrothis compound: Formado a través de la reducción.

Acetato de Linalilo: Formado a través de la esterificación.

Comparación Con Compuestos Similares

Linalool a menudo se compara con otros compuestos similares, como:

Geraniol:

- Tanto this compound como geraniol son monoterpenoides con fórmulas moleculares similares (C10H18O).

- Geraniol tiene un aroma a rosa, mientras que this compound tiene un aroma floral, cítrico .

Acetato de Linalilo:

- El acetato de linalilo es un derivado éster de this compound con propiedades de olor similares.

- Ambos compuestos se utilizan en la industria de la perfumería, pero el acetato de linalilo tiene un perfil de aroma ligeramente diferente .

Terpineol:

- Terpineol es otro monoterpenoide con una estructura similar a la del this compound.

- Tiene un aroma a lila y también se utiliza en perfumes y cosméticos .

La combinación única de this compound de aroma agradable, actividades biológicas y versatilidad en varias aplicaciones lo convierte en un compuesto valioso en múltiples industrias.

Actividad Biológica

Linalool, a naturally occurring terpene alcohol found in various essential oils, particularly lavender and mint, has garnered significant attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, highlighting its antimicrobial, anti-inflammatory, neuroprotective, and analgesic properties, supported by relevant research findings and case studies.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against bacteria such as Shigella sonnei and Pseudomonas fluorescens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound significantly reduces the growth of S. sonnei, with MIC values indicating effective concentrations that inhibit bacterial growth .

- Mechanism of Action : The antimicrobial action is primarily due to membrane damage and disruption of metabolic processes within the bacteria. For instance, this compound treatment leads to increased leakage of nucleic acids and proteins from bacterial cells, indicating compromised cell integrity .

| Bacterial Strain | MIC (mg/mL) | Mechanism of Action |

|---|---|---|

| S. sonnei | 0.5 | Membrane damage |

| P. fluorescens | 0.25 | Metabolic disruption |

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been extensively studied, revealing its potential therapeutic applications in conditions characterized by inflammation.

Research Highlights:

- A study published in the journal International Immunopharmacology indicated that this compound inhibits cigarette smoke-induced lung inflammation, suggesting its utility in respiratory conditions .

- In animal models, this compound has been shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enhance antioxidant defenses, contributing to its protective effects against oxidative stress-related damage .

Neuroprotective Effects

This compound has demonstrated promising neuroprotective effects in various studies, particularly concerning neurodegenerative diseases.

Significant Studies:

- Research indicates that this compound can reverse cognitive impairments in Alzheimer’s disease models by exerting anti-inflammatory effects and restoring cognitive function .

- In a study involving rats with hemiparkinsonism, this compound administration significantly prevented the downregulation of critical neurotransmitter markers, demonstrating its potential in managing Parkinson's disease symptoms .

| Condition | Study Findings |

|---|---|

| Alzheimer's Disease | Reverses cognitive decline via anti-inflammatory pathways |

| Parkinson’s Disease | Prevents neurotransmitter downregulation |

Analgesic Properties

The analgesic effects of this compound have been supported by various experimental models demonstrating its efficacy in pain reduction.

Research Insights:

- A study published in the European Journal of Pharmacology found that this compound significantly reduced pain responses in animal models through its anti-inflammatory actions . The compound was effective at doses ranging from 25 to 75 mg/kg.

Case Studies and Clinical Applications

- Alzheimer's Disease : A 2016 study showed that this compound could reverse neuropathological changes associated with Alzheimer’s in transgenic mice, suggesting its potential as a preventive candidate for further clinical studies .

- Respiratory Health : this compound's ability to mitigate lung inflammation has implications for treating chronic obstructive pulmonary disease (COPD) and other respiratory ailments caused by smoking or pollution .

Propiedades

IUPAC Name |

3,7-dimethylocta-1,6-dien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOSHBSSFJOMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025502 | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

194.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.59 mg/mL at 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

78-70-6 | |

| Record name | (±)-Linalool | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linalool | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linalool | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Linalool | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINALOOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D81QY6I88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | 3,7-Dimethyl-1,6-octadien-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.